molecular formula C17H26N2O4 B1321491 Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate CAS No. 264208-66-4

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

Cat. No.: B1321491
CAS No.: 264208-66-4
M. Wt: 322.4 g/mol
InChI Key: TVBGZCDJLZJQOA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is a synthetic organic compound with the molecular formula C({17})H({26})N({2})O({4}) This compound is notable for its complex structure, which includes an ethyl ester, an amino group, a methoxy group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-methoxybenzoic acid and 1-methylpiperidine.

    Esterification: The carboxylic acid group of 2-amino-5-methoxybenzoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-amino-5-methoxybenzoate.

    Substitution Reaction: The ethyl ester is then subjected to a nucleophilic substitution reaction with 1-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate to introduce the piperidine moiety.

    Methoxylation: Finally, the compound undergoes methoxylation using methanol and a suitable catalyst to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions would be optimized for yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced at the ester group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with various electrophiles like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5-methoxybenzoate: Lacks the piperidine moiety, making it less complex.

    2-Amino-5-methoxybenzoic acid: The parent compound without the ester and piperidine groups.

    1-Methylpiperidine: A simpler structure without the benzoate moiety.

Uniqueness

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-4-22-17(20)13-9-15(21-3)16(10-14(13)18)23-11-12-5-7-19(2)8-6-12/h9-10,12H,4-8,11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBGZCDJLZJQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619239
Record name Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264208-66-4
Record name Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264208-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of ethyl 3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)-6-nitrobenzoate (3.89 g, 10 mmol) in methanol (80 ml) containing 10% platinum on activated carbon (50% wet) (389 mg) was hydrogenated at 1.8 atmospheres pressure until uptake of hydrogen ceased. The mixture was filtered and the filtrate was evaporated. The residue was dissolved in water (30 ml) and adjusted to pH10 with a saturated solution of sodium hydrogen carbonate. The mixture was diluted with ethyl acetate/ether (1/1) and the organic layer was separated. The aqueous layer was further extracted with ethyl acetate/ether and the organic layers were combined. The organic layers were washed with water, brine, dried (MgSO4), filtered and evaporated. The resulting solid was triturated in a mixture of ether/petroleum ether, filtered, washed with petroleum ether and dried under vacuum at 60° C. to give ethyl 6-amino-3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)benzoate (2.58 g, 80%).
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
389 mg
Type
catalyst
Reaction Step Three

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